molecular formula C24H16FN3 B2363362 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 692287-75-5

7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2363362
CAS No.: 692287-75-5
M. Wt: 365.411
InChI Key: CCQFYUDJMZKAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine ( 692287-75-5) is a high-value chemical scaffold designed for advanced oncology and drug discovery research. This compound features the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged structure in medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them critical therapeutic targets . The PP framework serves as a versatile platform for developing targeted cancer therapies. It acts as an ATP-competitive inhibitor, effectively blocking the activity of various kinase targets . Notably, the pyrazolo[1,5-a]pyrimidine nucleus is a key structural component in multiple FDA-approved therapeutics, including the tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used for the treatment of solid tumors harboring NTRK gene fusions . This demonstrates the high clinical relevance and proven potential of this chemical series. This specific derivative, with its 1,1'-biphenyl and 4-fluorophenyl substituents, is an excellent candidate for structure-activity relationship (SAR) studies. Researchers can utilize it to investigate kinase inhibition profiles against a broad panel of targets, such as EGFR, B-Raf, MEK, and PI3Kδ, which are implicated in non-small cell lung cancer, melanoma, and inflammatory diseases . Its rigid, planar structure is ideal for probing hydrophobic pockets and optimizing binding affinity and selectivity within kinase active sites. Applications: This product is intended for use in biochemical assays, in vitro cell-based studies, and as a lead compound for the synthesis of novel analogs in hit-to-lead optimization campaigns. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3/c25-21-12-10-19(11-13-21)22-16-27-28-23(14-15-26-24(22)28)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFYUDJMZKAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Structure and Properties

The compound can be characterized by its unique structure, which incorporates a biphenyl moiety and a fluorophenyl group, contributing to its biological activity. The chemical formula is C19H15FN4C_{19}H_{15}FN_4, and it exhibits properties typical of heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineMCF-70.3Dual EGFR/VGFR2 inhibitor
Compound 5iMCF-70.3Induces apoptosis
Compound XHCT11624Cell cycle arrest

In particular, compound 5i was noted for its ability to inhibit tumor growth effectively by inducing apoptosis and suppressing cell migration .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has also been studied for its inhibitory effects on various enzymes involved in cancer progression. Notably, it has been identified as a promising inhibitor of receptor tyrosine kinases such as EGFR and VEGFR2. The dual inhibition of these targets is crucial for developing effective anticancer therapies .

Table 2: Inhibitory Potency Against Enzymes

Target EnzymeCompoundIC50 (µM)
EGFR WT7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine0.3
EGFR T790MCompound Y7.60
VEGFR2Compound Z24

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives in vitro. These studies demonstrated varying degrees of cytotoxicity across different cancer cell lines with some compounds exhibiting low resistance profiles . Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, reinforcing their potential as multitarget inhibitors.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine often involves multi-step processes that utilize palladium-catalyzed reactions. For instance, a study highlighted a microwave-assisted four-component synthesis that effectively produced biaryl-substituted pyrazoles with moderate to good yields. The structural characterization of synthesized compounds is typically confirmed using techniques such as NMR spectroscopy and X-ray crystallography .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preliminary pharmacological screenings indicate that it can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by inflammation. The compound's safety profile was also assessed against standard anti-inflammatory drugs like Diclofenac, revealing lower ulcerogenic activity .

Case Studies

Several case studies have explored the applications of pyrazolo[1,5-a]pyrimidines in drug development:

  • Study on Antitumor Scaffolds : A comprehensive review highlighted the role of pyrazolo[1,5-a]pyrimidines as effective antitumor scaffolds, emphasizing their ability to inhibit key enzymes involved in cancer progression. The structural diversity achieved through various synthetic routes enhances their potential as lead compounds for new drug designs .
  • Inflammation Models : Another investigation utilized animal models to assess the anti-inflammatory properties of pyrazolo derivatives. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Impact on Activity and Selectivity
Compound Name C3 Substituent C7 Substituent Key Biological Targets Activity Notes
Target Compound (CAS 692287-75-5) 4-fluorophenyl Biphenyl Kinases (PI3Kδ, CDK2) Enhanced lipophilicity; kinase inhibition via C3/C7 interactions
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Variable Morpholine PI3Kδ High selectivity for PI3Kδ; COPD/asthma applications
3,3'-Diphenyl-bi(pyrazolo[1,5-a]pyrimidinyl) Phenyl Bi-pyrazolo core Unspecified Superior activity vs. non-C3 substituted analogs
7-(Azepan-1-yl)-5-ethyl derivative (V0D) 4-fluorophenyl Azepan-1-yl Unspecified Potential CNS activity due to azepane ring
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 4-fluorophenyl Trifluoromethyl Unspecified Electron-withdrawing groups may alter potency

Key Findings from Comparative Studies

  • Potency Enhancements: highlights that minor structural changes (e.g., cyclization of amides) can yield 200-fold increases in PDE4 inhibition. The target compound’s biphenyl group at C7 may similarly optimize binding affinity compared to smaller substituents like morpholine or trifluoromethyl .
  • Selectivity Trends : Morpholine-substituted derivatives (e.g., PI3Kδ inhibitors) demonstrate isoform selectivity, whereas biphenyl groups may broaden kinase targets due to bulkier aromatic interactions .
  • Synthetic Accessibility: The target compound’s monosubstituted structure likely simplifies synthesis compared to bi-pyrazolo[1,5-a]pyrimidines, which require multi-step cyclization .

Preparation Methods

Reaction Protocol

A modified procedure from Li et al. (Search result) utilizes 4-biphenylcarbaldehyde and 3-amino-4-fluorophenylpyrazole under reflux in dimethylformamide (DMF) with calcium carbide (CaC₂) and cuprous bromide (CuBr) as catalysts. The reaction proceeds via a tandem Knoevenagel-cyclization mechanism:

  • Knoevenagel condensation : The aldehyde reacts with the aminopyrazole to form an imine intermediate.
  • Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrazolo[1,5-a]pyrimidine core.

Typical Conditions :

  • Solvent: DMF (4 mL/mmol)
  • Catalysts: CuBr (1.5 equiv), CaC₂ (3 equiv)
  • Temperature: 130°C, 9 hours
  • Yield: 70–82%

Regioselectivity Challenges

The reaction’s regioselectivity depends on the electronic effects of substituents. The 4-fluorophenyl group at C3 directs electrophilic attack to the C7 position due to its electron-withdrawing nature, favoring biphenyl incorporation at this site.

Multicomponent One-Pot Synthesis

Multicomponent reactions (MCRs) offer atom-economic advantages by combining three reactants in a single step. Ding et al. (Search result) demonstrated this using N-propargylic sulfonylhydrazones and sulfonyl azides. For the target compound, the protocol adapts as follows:

Reaction Components

  • 4-Fluorophenylpropargyl aldehyde : Provides the C3 substituent.
  • Biphenyl-4-yl sulfonyl azide : Introduces the C7 biphenyl group.
  • Copper(I) chloride : Catalyzes cycloaddition and subsequent rearrangements.

Mechanistic Pathway

  • Click Reaction : Copper-catalyzed azide-alkyne cycloaddition forms a triazole intermediate.
  • Diels–Alder Cyclization : Thermal [4+2] cycloaddition constructs the pyrazolo[1,5-a]pyrimidine ring.
  • Oxidative Aromatization : Air or DDQ (dichlorodicyanoquinone) oxidizes the dihydro intermediate to the aromatic product.

Optimized Conditions :

  • Solvent: Toluene
  • Catalyst: CuCl (10 mol%)
  • Temperature: 100°C, 12 hours
  • Yield: 64–72%

Post-Functionalization via Cross-Coupling

For late-stage diversification, Suzuki-Miyaura coupling introduces the biphenyl group after constructing the core. This method is advantageous when direct cyclocondensation fails due to steric hindrance.

Stepwise Synthesis

  • Core Formation : Synthesize 7-bromo-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine via cyclocondensation.
  • Suzuki Coupling : React the bromide with biphenyl-4-ylboronic acid under palladium catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 6 hours
  • Yield: 85–90%

Reaction Optimization and Scalability

Key parameters influencing yield and purity include solvent choice, catalyst loading, and oxygen atmosphere. Data from ACS Omega (Search result) highlights the role of acetic acid and oxygen in enhancing reaction efficiency:

Entry Acid (Equiv) Atmosphere Yield (%)
1 HOAc (2) Air 34
2 HOAc (4) Air 52
3 HOAc (6) O₂ 94

Oxygen acts as a mild oxidant, facilitating aromatization, while acetic acid protonates intermediates to prevent side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (d, J = 7.4 Hz, 1H, H5), 7.89–7.45 (m, 13H, biphenyl and fluorophenyl), 6.92 (s, 1H, H2).
  • ¹³C NMR : 162.1 (C-F), 148.9 (C7), 139.2–115.4 (aromatic carbons).

X-ray Crystallography

The biphenyl and fluorophenyl rings exhibit dihedral angles of 46.2° and 10.3°, respectively, relative to the central heterocycle. Cl···Cl interactions (3.475 Å) stabilize the crystal lattice.

Q & A

Basic Questions

What are the optimal synthetic routes for preparing 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Microwave-assisted synthesis (150°C, 30 min) using palladium catalysts (e.g., DavePhos) and toluene as solvent significantly improves yields (48–80%) compared to classical methods . Solvent choice (e.g., DMF for aryl halide coupling) and pH control during purification (e.g., crystallization from hexane or ethanol) are critical for purity. Temperature gradients during cyclization must be carefully monitored to avoid side products .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, biphenyl substituents at position 7 show distinct splitting patterns due to coupling .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1,200 cm⁻¹ from the 4-fluorophenyl group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Advanced Questions

How can molecular docking studies predict interactions of this compound with targets like PI3Kβ or COX-2?

Methodological Answer:

  • Target Selection : Use structural analogs (e.g., COX-2-selective 3-(4-fluorophenyl)-6,7-dimethyl derivatives) to guide docking into active sites .
  • Software Tools : AutoDock Vina or Schrödinger Suite can model binding poses. Focus on key residues (e.g., PI3Kβ’s ATP-binding pocket) and assess hydrogen bonding with the pyrimidine core .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays. Discrepancies may indicate unaccounted solvation effects .

What strategies resolve contradictions in biological activity data across studies of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Assay Standardization : Control variables like cell lines (e.g., S180 tumors vs. HeLa) and incubation times .
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity trends. For example, C-7 biphenyl groups enhance tumor uptake in PET tracers .
  • Meta-Analysis : Cross-reference data from PubChem, DrugBank, and peer-reviewed studies to identify consensus mechanisms (e.g., sigma ligand activity vs. kinase inhibition ) .

How can substituent modifications optimize pharmacokinetics for in vivo applications?

Methodological Answer:

  • Fluorine Substitution : Introduce ¹⁸F at C-5 (e.g., 5-((2-[¹⁸F]fluoroethoxy)methyl) derivatives) to enhance bioavailability and enable PET imaging. Radiochemical purity (>98%) is achieved via nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 .
  • Solubility Enhancement : Add polar groups (e.g., methoxyethylamine at C-7) while maintaining logP <5. Monitor stability under physiological pH using HPLC .

What experimental designs are recommended for evaluating antitumor efficacy in preclinical models?

Methodological Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., S180 sarcoma) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • In Vivo Models : Administer compounds (10–50 mg/kg) to xenograft mice. Track tumor volume and perform histopathology to assess necrosis .
  • Off-Target Profiling : Test against cytochrome P450 enzymes to predict drug-drug interactions .

Data Analysis and Mechanistic Questions

How can kinetic studies elucidate the inhibition mechanism of this compound against kinases?

Methodological Answer:

  • Enzyme Assays : Use time-dependent inhibition assays (e.g., ADP-Glo™ Kinase Assay) to determine inhibition constants (Kᵢ). For example, pyrazolo[1,5-a]pyrimidines targeting c-Src show competitive inhibition with ATP .
  • Lineweaver-Burk Plots : Differentiate between competitive and non-competitive mechanisms by varying ATP concentrations .

What computational tools are effective for predicting metabolic pathways of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., hydroxylation at C-5 or N-demethylation) .
  • In Silico CYP450 Binding : Simulate interactions with CYP3A4/2D6 isoforms to prioritize metabolites for LC-MS/MS validation .

Application in Research Tools

How can this compound be adapted as a radiotracer for tumor detection via PET imaging?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁸F derivatives via nucleophilic substitution of tosylated precursors. Optimize reaction time (20 min at 100°C) and purify via HPLC .
  • Biodistribution Studies : Administer [¹⁸F]5 to tumor-bearing mice. Quantify uptake (SUVmax) in tumors vs. background (e.g., brain) at 60–120 min post-injection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.